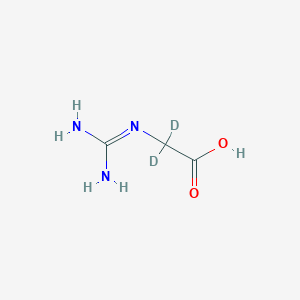

Acide guanidinoacétique d2

Vue d'ensemble

Description

Guanidinoacetic acid (GAA), also known as glycocyamine or guanidinoacetate, is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation . It is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body .

Synthesis Analysis

GAA is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . In a further step, GAA is methylated to creatine with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis

The molecular structure of GAA is C3H7N3O2 .Chemical Reactions Analysis

GAA is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation .Physical and Chemical Properties Analysis

GAA is a white (to yellowish) fine powder, which is granulated for improved handling, metering, and uptake with starch into aggregates with a mean diameter of 200-400 microns .Applications De Recherche Scientifique

Santé et troubles neurologiques

L'acide guanidinoacétique d2 (GAA) joue un rôle crucial dans la santé neurologique en raison de sa relation avec la créatine, qui est essentielle au stockage et à l'apport d'énergie dans le cerveau. Des études ont exploré son utilisation chez les patients atteints de déficit en GAMT (guanidinoacétate méthyltransférase), une maladie qui affecte la synthèse de la créatine. L'administration de GAA peut imiter les niveaux de GAA cérébral observés chez les patients cliniques, offrant potentiellement des avantages thérapeutiques .

Masse musculaire et puissance

Dans des conditions telles que l'insuffisance rénale chronique et le diabète sucré, une déplétion du GAA est observée, ce qui est corrélé à une diminution de la masse musculaire et de la puissance. La recherche suggère que la fourniture à long terme de GAA pourrait restaurer la fonction musculaire chez ces patients .

Bioénergétique cellulaire

Le GAA est essentiel à la bioénergétique cellulaire, servant de précurseur de la créatine, qui est vitale pour le transfert d'énergie dans les cellules. Le rôle du GAA dans le métabolisme énergétique en fait un sujet d'intérêt dans les études relatives à la physiologie cellulaire et aux troubles liés à l'énergie .

Supplémentation alimentaire

En tant que précurseur naturel de la créatine, le GAA est à l'étude comme un nouvel agent alimentaire. Sa supplémentation a été étudiée chez le porc et la volaille pour confirmer les impacts sur les performances de croissance, les performances de reproduction et la qualité de la viande .

Régulation du tissu adipeux

Le GAA a été identifié comme un régulateur important de la bioénergétique cellulaire et a été utilisé comme additif alimentaire. Ses effets sur la croissance du tissu adipeux sont en cours d'exploration pour comprendre ses avantages potentiels en matière de gestion du poids et de santé métabolique .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

d2-Guanidinoacetic acid primarily targets the muscle and nerve tissues . It acts as a direct precursor of creatine, an essential compound in the energy metabolism of these tissues . It also has the potential to stimulate hormonal release and neuromodulation .

Mode of Action

d2-Guanidinoacetic acid interacts with its targets by stimulating cellular bioenergetics through enhanced creatine biosynthesis . This results in amplified creatine availability in the skeletal muscle . It also has the potential to stimulate hormonal release and neuromodulation .

Biochemical Pathways

d2-Guanidinoacetic acid affects the creatine biosynthesis pathway . It is a naturally occurring amino acid derivative that acts as a direct precursor of creatine . It also has the potential to alter the metabolic utilization of arginine .

Pharmacokinetics

It is known that it can be synthesized in the human body and can also be provided by animal- and plant-based foods, as well as nutritional supplements . It has been suggested that d2-Guanidinoacetic acid could reduce blood glucose concentration by acting as an insulinotropic food compound .

Result of Action

The action of d2-Guanidinoacetic acid results in improved clinical outcomes and prevention of muscle mass loss in patients with chronic renal failure . It also enhances muscular performance in healthy volunteers and improves health-related quality of life in patients with chronic fatigue syndrome . It has been suggested that d2-Guanidinoacetic acid could potentially minimize the incidence of wooden breast, a disorder that increases the hardness of the Pectoralis major muscle .

Action Environment

The action, efficacy, and stability of d2-Guanidinoacetic acid can be influenced by various environmental factors. More data are warranted to understand the factors affecting the potential efficacy of d2-Guanidinoacetic acid to reduce the occurrence and severity of myopathies .

Propriétés

IUPAC Name |

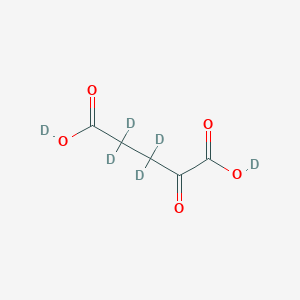

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745740 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-63-7 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)